molecular formula C23H25N3O2 B2616844 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1216628-72-6

2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2616844
CAS No.: 1216628-72-6
M. Wt: 375.472
InChI Key: KIUKGLPAOGDDGK-UHFFFAOYSA-N
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Description

2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. Common reagents used in the synthesis include methyl-substituted anilines and pyrimidine derivatives. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, DMF), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., Pd/C, aluminum chloride). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions, such as:

Uniqueness

What sets 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide apart is its specific substitution pattern, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-14-6-8-19(9-7-14)23-24-18(5)12-21(26-23)28-13-20(27)25-22-16(3)10-15(2)11-17(22)4/h6-12H,13H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUKGLPAOGDDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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